molecular formula C52H46N2P2 B3068315 N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine CAS No. 369378-17-6

N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine

Cat. No.: B3068315
CAS No.: 369378-17-6
M. Wt: 760.9 g/mol
InChI Key: JMBTWUBNZRVXAU-UHFFFAOYSA-N
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Description

N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine: is a complex organic compound that features both phosphine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine typically involves the reaction of 2-diphenylphosphanylbenzyl chloride with 1,2-diphenylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

    Coordination: The compound can form coordination complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are often used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: N-substituted derivatives.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal center, enhancing its reactivity, while the amine groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
  • 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
  • Bis(2-diphenylphosphinoethyl)phenylphosphine

Uniqueness

N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine is unique due to its combination of phosphine and amine functionalities, which allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to similar compounds that may only contain phosphine groups.

Properties

IUPAC Name

N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBTWUBNZRVXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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